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Ethyl 2-[(2-cyanoethyl)(4-methoxyphenyl)amino]acetate Documentation Hub

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  • Product: Ethyl 2-[(2-cyanoethyl)(4-methoxyphenyl)amino]acetate
  • CAS: 117652-36-5

Core Science & Biosynthesis

Foundational

Comprehensive Physicochemical Profiling and Synthetic Methodology of Ethyl 2-[(2-cyanoethyl)(4-methoxyphenyl)amino]acetate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound CAS: 117652-36-5 Executive Summary Ethyl 2-[(2-cyanoethyl)(4-methoxyphenyl)amino]acetate is a highly versatile, bifunctional t...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound CAS: 117652-36-5

Executive Summary

Ethyl 2-[(2-cyanoethyl)(4-methoxyphenyl)amino]acetate is a highly versatile, bifunctional tertiary amine building block utilized extensively in the synthesis of complex nitrogenous heterocycles and active pharmaceutical ingredients (APIs). Characterized by its orthogonally reactive functional groups—an ester, a nitrile, and an electron-rich aromatic ring—this compound serves as a critical intermediate for cyclization reactions, including the synthesis of 1,4-diazepanes, piperazines, and functionalized quinoxalines. This whitepaper provides an in-depth analysis of its physicochemical properties, structural reactivity, and a field-proven, self-validating synthetic workflow.

Physicochemical Profiling & Quantitative Data

Understanding the physical and electronic properties of this intermediate is crucial for optimizing downstream reactions, particularly cyclizations that require precise control over the tertiary amine's basicity. The 4-methoxyphenyl (p-anisyl) moiety acts as a strong electron-donating group (+M effect), which partially offsets the electron-withdrawing nature of the ester and nitrile groups, thereby modulating the nucleophilicity of the central nitrogen [1].

Table 1: Physicochemical and Structural Properties

PropertyValue / Description
Chemical Name Ethyl 2-[(2-cyanoethyl)(4-methoxyphenyl)amino]acetate
CAS Registry Number 117652-36-5
Molecular Formula C₁₄H₁₈N₂O₃
Molecular Weight 262.30 g/mol
SMILES String O=C(OCC)CN(CCC#N)C1=CC=C(OC)C=C1
Topological Polar Surface Area (TPSA) ~62.3 Ų
Rotatable Bonds 8
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 5
Predicted State at Standard Temp/Pressure Viscous oil to low-melting solid
Solubility Profile Soluble in DMF, DMSO, EtOAc, DCM; Insoluble in H₂O

Structural Reactivity & Mechanistic Nodes

The synthetic utility of Ethyl 2-[(2-cyanoethyl)(4-methoxyphenyl)amino]acetate lies in its specific combination of functional handles. Designing a synthetic route around this molecule requires an understanding of how each node reacts under orthogonal conditions.

Structure Core Ethyl 2-[(2-cyanoethyl)(4-methoxyphenyl)amino]acetate CAS: 117652-36-5 Sub1 4-Methoxyphenyl Group Electron-donating (+M effect) Modulates N-nucleophilicity Core->Sub1 Sub2 2-Cyanoethyl Group Michael Acceptor Derived Orthogonal Nitrile Handle Core->Sub2 Sub3 Ethyl Acetate Moiety Ester Handle Susceptible to Cyclization Core->Sub3 Sub4 Tertiary Amine Core Sterically Hindered Weakly Basic Center Core->Sub4

Fig 1: Structural decomposition and functional group reactivity profiles.

  • The Nitrile Node: Can be selectively reduced to a primary amine (e.g., via Raney Nickel/H₂ or Borane) to trigger spontaneous intramolecular amidation with the ethyl ester, forming a piperazin-2-one core.

  • The Ester Node: Susceptible to saponification to yield the free carboxylic acid, or direct Dieckmann-type condensations if an adjacent enolizable carbon is activated.

Synthetic Methodology: Causality & Protocols

The synthesis of this tertiary amine requires a highly controlled, step-wise approach. A common pitfall in synthesizing highly substituted anilines is over-alkylation or competitive side reactions.

Causality in Route Design: We employ a sequential two-step process: an initial aza-Michael addition followed by an N-alkylation. Why this order? Primary aromatic amines (like p-anisidine) are moderate nucleophiles capable of conjugate addition to highly activated alkenes (acrylonitrile). If the N-alkylation with ethyl bromoacetate were performed first, the resulting secondary amine would be excessively sterically hindered, drastically reducing its efficiency in a subsequent Michael addition.

Synthesis A 4-Methoxyaniline (p-Anisidine) B Acrylonitrile (Aza-Michael) A->B Step 1 Catalyst/Heat C Intermediate: 3-((4-Methoxyphenyl)amino) propanenitrile B->C D Ethyl Bromoacetate (N-Alkylation) C->D Step 2 Cs2CO3, DMF, 60°C E Target Compound: CAS 117652-36-5 D->E

Fig 2: Two-step synthetic workflow via sequential aza-Michael addition and N-alkylation.

Step 1: Aza-Michael Conjugate Addition

Anilines are generally poor nucleophiles for unactivated Michael acceptors. However, acrylonitrile is a strong electrophile. The reaction is greatly accelerated by utilizing highly polar, hydrogen-bond donating solvents like Hexafluoroisopropanol (HFIP) or Lewis acid catalysis, which activates the nitrile group and stabilizes the transition state [2].

Step-by-Step Protocol:

  • Reagent Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 4-methoxyaniline (1.0 equiv, 10 mmol) in a suitable activating solvent (e.g., HFIP, 10 mL).

  • Addition: Add acrylonitrile (1.5 equiv, 15 mmol) dropwise at room temperature.

  • Reaction: Stir the mixture at 50 °C for 12–16 hours.

  • Self-Validation (TLC): Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The primary amine (starting material) will consume, yielding a new, lower-Rf spot (secondary amine). Stain with Ninhydrin to confirm the presence of the secondary amine intermediate.

  • Workup: Concentrate the mixture in vacuo to remove the volatile solvent and excess acrylonitrile. Purify the crude 3-((4-methoxyphenyl)amino)propanenitrile via flash column chromatography (silica gel) if necessary, though crude purity is often >90% and sufficient for Step 2.

Step 2: Chemoselective N-Alkylation

The resulting secondary amine is sterically hindered. Alkylation with ethyl bromoacetate requires a base that can efficiently scavenge the generated HBr without causing the hydrolysis of the ester or promoting unwanted side reactions. Cesium carbonate (Cs₂CO₃) in anhydrous N,N-Dimethylformamide (DMF) is the gold standard here due to the "cesium effect," which enhances the solubility and reactivity of the nucleophile while suppressing dialkylation pathways [3].

Step-by-Step Protocol:

  • Reagent Preparation: Dissolve the intermediate 3-((4-methoxyphenyl)amino)propanenitrile (1.0 equiv, 10 mmol) in anhydrous DMF (20 mL).

  • Base Addition: Add finely powdered, anhydrous Cs₂CO₃ (1.5 equiv, 15 mmol) to the stirring solution.

  • Electrophile Addition: Slowly add ethyl bromoacetate (1.2 equiv, 12 mmol) dropwise at 0 °C to control the initial exotherm.

  • Reaction: Warm the reaction to 60 °C and stir for 8–12 hours.

  • Self-Validation (Reaction Monitoring): Aliquot 50 µL of the reaction mixture, partition between water and EtOAc, and spot the organic layer on TLC (Hexanes:EtOAc 8:2). The complete disappearance of the secondary amine confirms reaction completion.

  • Workup & Purification:

    • Cool the mixture to room temperature and quench with ice-cold distilled water (100 mL) to dissolve inorganic salts and force the organic product out of the DMF phase.

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Critical Step: Wash the combined organic layers with 5% aqueous LiCl solution (3 x 50 mL) or brine to completely remove residual DMF.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify via flash chromatography (Hexanes:EtOAc gradient) to yield pure Ethyl 2-[(2-cyanoethyl)(4-methoxyphenyl)amino]acetate.

Downstream Applications in Drug Development

The strategic value of CAS 117652-36-5 lies in its capacity for divergent synthesis. In medicinal chemistry, the rigidification of flexible amines into saturated heterocycles is a common tactic to improve pharmacokinetic properties and receptor binding affinity.

By subjecting this compound to catalytic hydrogenation (e.g., Pd/C or Raney Ni), the nitrile is reduced to a primary amine. This newly formed nucleophile rapidly undergoes an intramolecular cyclization by attacking the adjacent ethyl ester, expelling ethanol, and forming a 1-(4-methoxyphenyl)piperazin-2-one scaffold. Such piperazinone cores are privileged structures found in numerous factor Xa inhibitors, oxytocin antagonists, and broad-spectrum antimicrobial agents.

References

  • Fedotova, A., et al. (2015). Benefits of a Dual Chemical and Physical Activation: Direct Aza-Michael Addition of Anilines Promoted by Solvent Effect under High Pressure. The Journal of Organic Chemistry, 80(20), 10375–10379. Retrieved from[Link]

  • Castillo Millán, J., et al. (2016). Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. European Journal of Organic Chemistry, 2016(22), 3758-3764. Retrieved from[Link]

Exploratory

Comprehensive Physicochemical Profiling and High-Resolution Mass Spectrometry of CAS 117652-36-5

Executive Summary CAS 117652-36-5, chemically identified as[1], is a highly functionalized tertiary amine utilized as a critical intermediate in advanced organic synthesis and pharmaceutical development. In the context o...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

CAS 117652-36-5, chemically identified as[1], is a highly functionalized tertiary amine utilized as a critical intermediate in advanced organic synthesis and pharmaceutical development. In the context of drug development and impurity profiling, the accurate determination of its molecular weight and exact mass is foundational. This technical guide provides an authoritative framework detailing the exact mass characteristics, isotopic distribution, and the self-validating analytical methodologies required to characterize this compound using High-Resolution Mass Spectrometry (HRMS).

Structural Elucidation & Physicochemical Properties

The molecular architecture of CAS 117652-36-5 features an electron-rich p-anisidine (4-methoxyphenyl) core, which is N-alkylated with both a cyanoethyl group and an ethyl acetate moiety. This specific combination of a hydrogen-bond acceptor (nitrile), an ester, and an aromatic ether dictates its ionization efficiency in mass spectrometry and its retention behavior in reversed-phase chromatography.

Table 1: Fundamental Physicochemical Parameters

ParameterValueCausality / Significance
Chemical Name Ethyl 2-[(2-cyanoethyl)(4-methoxyphenyl)amino]acetateIUPAC nomenclature defining the exact structural connectivity.
CAS Registry Number 117652-36-5Unique numerical identifier for database cross-referencing[1].
Molecular Formula C14H18N2O3Determines the theoretical isotopic envelope and mass defects.
Average Molecular Weight 262.30 g/mol Used for stoichiometric calculations in bulk synthesis[2].
Monoisotopic Exact Mass 262.1317 DaCritical for HRMS structural identification (< 5 ppm mass error).

Mass Spectrometry & Exact Mass Determination

In pharmaceutical analysis, distinguishing the target compound from isobaric impurities requires precise exact mass calculations. The monoisotopic mass is calculated using the lowest mass, most abundant isotopes of each constituent element ( 12 C, 1 H, 14 N, 16 O).

Theoretical Exact Mass Calculation:

  • 12 C: 14 × 12.000000 = 168.000000 Da

  • 1 H: 18 × 1.007825 = 18.140850 Da

  • 14 N: 2 × 14.003074 = 28.006148 Da

  • 16 O: 3 × 15.994915 = 47.984745 Da

  • Total Monoisotopic Mass (M): 262.1317 Da

Under Electrospray Ionization (ESI) in positive mode, the basic tertiary amine nitrogen readily accepts a proton, yielding a distinct pseudomolecular ion.

  • Theoretical[M+H] + : 263.1390 Da

  • Theoretical [M+Na] + : 285.1210 Da

Isotopic Signature: The M+1 peak will present at approximately 16% of the base peak intensity. This is driven primarily by the natural abundance of 13 C (14 carbon atoms × ~1.1% = 15.4%), with minor additive contributions from 15 N and 2 H.

Experimental Protocols: LC-HRMS Analytical Workflow

To ensure trustworthiness and reproducibility, the following protocol represents a self-validating system for the exact mass confirmation of CAS 117652-36-5 using an Orbitrap or Q-TOF mass spectrometer.

Sample Preparation
  • Causality: To prevent MS detector saturation and minimize matrix-induced ion suppression, a highly dilute, particle-free solution is required.

  • Step 1: Accurately weigh 1.0 mg of the CAS 117652-36-5 standard.

  • Step 2: Dissolve completely in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Step 3: Dilute to a working concentration of 1 µg/mL using a diluent of 50:50 Water:Acetonitrile.

  • Self-Validation Mechanism (Carryover): Run a blank diluent injection immediately prior to the sample to confirm the absolute absence of background m/z 263.1390 signals.

Chromatographic Separation
  • Column: C18, 2.1 × 50 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5.0 minutes.

  • Causality: The C18 stationary phase provides optimal retention for the moderately lipophilic core of the molecule. The addition of 0.1% Formic Acid lowers the pH, ensuring the tertiary amine remains fully protonated, which exponentially increases ESI+ ionization efficiency.

HRMS Parameters
  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.5 kV (Optimized for stable Taylor cone formation).

  • Mass Resolution: > 60,000 FWHM at m/z 200.

  • Self-Validation Mechanism (Mass Accuracy): Infuse a lock-mass solution (e.g., Leucine Enkephalin, theoretical [M+H] + 556.2766) continuously via a secondary sprayer to ensure sub-2 ppm mass accuracy dynamically during the run.

Mechanistic Pathways & Data Visualization

To unambiguously characterize the molecule, MS/MS fragmentation (Collision-Induced Dissociation, CID) is employed. The expected fragmentation pathway involves the loss of the cyanoethyl group via a retro-Michael-type cleavage, and the loss of ethanol from the ethyl ester moiety.

G M Precursor Ion [M+H]+ m/z 263.1390 F1 Fragment: Loss of Acrylonitrile m/z 210.1125 M->F1 - 53 Da (C3H3N) F2 Fragment: Loss of Ethanol m/z 217.0972 M->F2 - 46 Da (C2H6O) F3 Core p-Anisidine Cation m/z 122.0600 F1->F3 Ester Cleavage

Proposed ESI-MS/MS fragmentation pathway for CAS 117652-36-5.

The synthesis of this compound typically involves the [3]. The sequence of [4] and Michael addition with acrylonitrile dictates the specific impurity profile that must be monitored during MS analysis.

G A p-Anisidine (Starting Material) B Michael Addition (+ Acrylonitrile) A->B C Intermediate (Secondary Amine) B->C D Alkylation (+ Ethyl Bromoacetate) C->D E CAS 117652-36-5 (Target Product) D->E

Synthetic workflow generating CAS 117652-36-5 and MS-detectable intermediates.

Conclusion

The rigorous determination of the exact mass (262.1317 Da) and average molecular weight (262.30 g/mol ) of CAS 117652-36-5 is essential for its validation as a chemical intermediate. By employing high-resolution mass spectrometry coupled with a self-validating LC-MS protocol, researchers can achieve unambiguous structural confirmation, ensuring the integrity of downstream synthetic or pharmacological applications.

References

  • Title: Recent advances in visible light-activated radical coupling reactions triggered by ruthenium, iridium and organic photoredox agents Source: Chemical Society Reviews (RSC Publishing) URL: [Link][4]

  • Title: 3-Aryl-2-Quinolone Derivatives: Synthesis and Characterization of In Vitro and In Vivo Antitumor Effects Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link][3]

Sources

Foundational

Solvation Thermodynamics and Purification Strategies for Ethyl 2-[(2-cyanoethyl)(4-methoxyphenyl)amino]acetate

Target Audience: Synthetic Organic Chemists, Process Engineers, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary In the development of complex pharmaceutical intermediates, understa...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Organic Chemists, Process Engineers, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In the development of complex pharmaceutical intermediates, understanding the precise solubility profile of a target molecule is paramount for designing scalable extraction, crystallization, and chromatographic workflows. Ethyl 2-[(2-cyanoethyl)(4-methoxyphenyl)amino]acetate (CAS: 117652-36-5) is a highly functionalized tertiary amine [1] utilized as a critical building block in medicinal chemistry.

Due to its unique structural topology—combining a lipophilic aromatic ring with highly polar aprotic functional groups—its solvation behavior cannot be approximated by simple lipophilicity (LogP) models. This guide provides an in-depth analysis of its solubility profile across organic solvents, grounded in physical organic chemistry, and translates these thermodynamic principles into field-proven, self-validating purification protocols.

Structural Thermodynamics & Solvation Mechanisms

To predict and manipulate the solubility of Ethyl 2-[(2-cyanoethyl)(4-methoxyphenyl)amino]acetate, we must deconstruct its molecular architecture. The molecule possesses a molecular weight of 262.3 g/mol and features four distinct functional domains that dictate its interaction with solvent molecules:

  • The p-Anisyl (4-methoxyphenyl) Group: This domain provides a significant lipophilic surface area, driving solubility in moderately non-polar environments via London dispersion forces and π−π interactions. The methoxy oxygen acts as a weak hydrogen-bond acceptor.

  • The Tertiary Amine Core: Unlike primary or secondary amines, this sterically hindered tertiary nitrogen lacks an N-H bond, meaning it cannot act as a hydrogen-bond donor [3]. This structural reality drastically reduces its solubility in water and highly structured protic networks, while allowing it to accept hydrogen bonds from protic solvents like methanol.

  • The Ethyl Acetate Moiety: This ester group introduces a strong localized dipole and a potent hydrogen-bond acceptor at the carbonyl oxygen. It exhibits classic "like-dissolves-like" behavior, ensuring exceptional solubility in ester-based solvents.

  • The Cyanoethyl (-CH₂CH₂CN) Group: The nitrile group is highly polar aprotic with a strong dipole moment. It interacts aggressively with other polar aprotic solvents (e.g., Acetonitrile, DMF) through dipole-dipole alignment.

Solvation Compound Ethyl 2-[(2-cyanoethyl) (4-methoxyphenyl)amino]acetate (CAS: 117652-36-5) PolarAprotic Polar Aprotic Solvents (e.g., EtOAc, DCM, MeCN) High Solubility (>300 mg/mL) Compound->PolarAprotic Strong Dipole-Dipole & Dispersion Forces PolarProtic Polar Protic Solvents (e.g., MeOH, EtOH) Moderate Solubility (~100 mg/mL) Compound->PolarProtic H-Bond Acceptance (Nitrile, Ester, Ether) NonPolar Non-Polar Solvents (e.g., Hexane, Heptane) Poor Solubility (<5 mg/mL) Compound->NonPolar Weak Dispersion Only (Lipophilic Ring)

Fig 1. Intermolecular forces dictating the solubility profile of the target compound.

Empirical Solubility Profile

Based on the [4] and the thermodynamic properties of the functional groups, the quantitative solubility profile of the compound is summarized below. This data is critical for selecting the appropriate mobile phases for chromatography or binary systems for crystallization.

Solvent ClassSpecific SolventPolarity Index (P')Predicted Solubility (mg/mL at 25°C)Primary Solvation Mechanism
Polar Aprotic Dichloromethane (DCM)3.1> 500High polarizability; excellent solvation of the aromatic and ester domains.
Polar Aprotic Ethyl Acetate (EtOAc)4.4> 300"Like-dissolves-like" thermodynamic matching with the ester moiety.
Polar Aprotic Acetonitrile (MeCN)5.8> 400Strong dipole-dipole alignment with the cyanoethyl group.
Polar Protic Methanol (MeOH)5.1100 - 150H-bond donation to the ester, ether, and nitrile acceptors.
Non-Polar n-Hexane0.1< 5Weak London dispersion forces; unable to overcome solute-solute dipole interactions.
Aqueous Water (pH 7.0)10.2< 1Hydrophobic exclusion; lack of H-bond donors on the tertiary amine.

Applied Methodologies: Solvent-Driven Workflows

The true value of a solubility profile lies in its application. Below are two rigorously designed, self-validating protocols for the isolation and purification of Ethyl 2-[(2-cyanoethyl)(4-methoxyphenyl)amino]acetate.

Protocol A: Liquid-Liquid Extraction (LLE) from Aqueous Reaction Mixtures

Objective: Isolate the target compound from water-soluble reaction byproducts (e.g., inorganic salts, unreacted lower-molecular-weight amines).

Causality & Rationale: Dichloromethane (DCM) is selected as the extraction solvent because its polarity index (3.1) perfectly accommodates the polar groups of the target, while its immiscibility with water ensures a sharp phase boundary.

Step-by-Step Methodology:

  • Quench & pH Adjustment: Dilute the crude reaction mixture with distilled water. Adjust the aqueous phase to pH 8-9 using saturated aqueous NaHCO3​ .

    • Expert Insight: The slightly basic pH ensures the tertiary amine remains entirely unprotonated (free base form), maximizing its lipophilicity and driving it into the organic phase.

  • Extraction: Add DCM (1:1 volume ratio to the aqueous phase). Agitate vigorously for 5 minutes, then allow the phases to separate. Extract the aqueous layer two additional times with fresh DCM.

  • Self-Validation (TLC): Spot the remaining aqueous layer on a silica TLC plate and visualize under UV light (254 nm). The absence of a UV-active spot confirms complete extraction of the p-anisyl-containing target molecule.

  • Washing & Drying: Wash the combined DCM layers with brine (to remove residual water) and dry over anhydrous Na2​SO4​ .

  • Concentration: Evaporate the DCM under reduced pressure (rotary evaporator, 30°C) to yield the crude product as a viscous oil or semi-solid.

Protocol B: Anti-Solvent Crystallization (EtOAc / Hexane System)

Objective: Achieve >99% purity by leveraging the steep solubility gradient between polar aprotic and non-polar aliphatic solvents.

Causality & Rationale: Ethyl Acetate (EtOAc) acts as the "good solvent" due to its ester functionality, while n-Hexane acts as the "anti-solvent." Adding Hexane drastically lowers the bulk dielectric constant of the medium, disrupting the dipole-dipole interactions between the solute and EtOAc, thereby forcing targeted nucleation.

Workflow Start Crude Mixture Dissolve Dissolve in EtOAc (50°C) Start->Dissolve Complete Solvation Wash Aqueous Wash (Remove Salts) Dissolve->Wash Phase Separation Precipitate Add Hexane (Anti-Solvent) Wash->Precipitate Evaporate & Cool Filter Filter & Dry (Pure Crystals) Precipitate->Filter Induce Nucleation

Fig 2. Optimized anti-solvent crystallization workflow leveraging differential solubility.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 g of the crude compound in the minimum required volume of EtOAc (approx. 20-30 mL) while heating to 50°C. Ensure complete dissolution.

  • Hot Filtration: Pass the hot solution through a fine fritted funnel to remove any insoluble polymeric impurities or dust (which could act as premature nucleation sites).

  • Anti-Solvent Addition: Transfer the filtrate to a round-bottom flask equipped with a magnetic stirrer. While maintaining the temperature at 40°C, add n-Hexane dropwise until the solution becomes faintly turbid (the cloud point).

    • Expert Insight: Do not crash the product out rapidly. Re-dissolve the turbidity with a single drop of EtOAc, seed the solution if pure crystals are available, and remove the heat source.

  • Controlled Cooling: Allow the solution to cool to room temperature undisturbed over 2 hours, then transfer to an ice bath (0-5°C) for an additional hour to maximize yield.

  • Isolation: Filter the resulting crystals under vacuum. Wash the filter cake with a pre-chilled mixture of EtOAc/Hexane (1:5 v/v) to remove surface impurities without dissolving the product. Dry under high vacuum to constant weight.

References

  • Chemistry LibreTexts. "Basic Properties of Amines: Solubility and Hydrogen Bonding". LibreTexts Organic Chemistry. URL:[Link]

  • Burdick and Jackson. "Polarity Index of Selected Solvents". DePaul University Environmental Health and Safety Guidelines. URL:[Link]

Exploratory

Structural and Mechanistic Paradigms of (2-Cyanoethyl)(4-methoxyphenyl)amino Derivatives in Drug Discovery and Chemical Biology

Abstract The (2-cyanoethyl)(4-methoxyphenyl)amino moiety is a highly versatile pharmacophore and synthetic building block utilized across diverse chemical disciplines, ranging from targeted covalent inhibitors and peptid...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The (2-cyanoethyl)(4-methoxyphenyl)amino moiety is a highly versatile pharmacophore and synthetic building block utilized across diverse chemical disciplines, ranging from targeted covalent inhibitors and peptide nucleic acid (PNA) delivery systems to complex azo dye architectures. This whitepaper provides an in-depth technical analysis of the mechanism of action (MoA) of these derivatives, elucidating their biological target engagement, toxicological profiles, and the self-validating synthetic protocols required for their development.

Molecular Architecture and Pharmacophore Dynamics

The structural uniqueness of the (2-cyanoethyl)(4-methoxyphenyl)amino core lies in its dual-electronic nature, which functions as an integrated push-pull system:

  • 4-Methoxyphenyl Group (Electron-Donating): The methoxy substituent donates electron density into the aromatic ring via resonance. This elevates the HOMO (Highest Occupied Molecular Orbital) of the π -system, making the ring an excellent candidate for π−π stacking and cation- π interactions within the hydrophobic pockets of target proteins (e.g., kinase hinge regions).

  • 2-Cyanoethyl Group (Electron-Withdrawing/Polar): The aliphatic nitrile acts as a flexible, polar vector. The terminal cyano group is a strong hydrogen-bond acceptor. Because it is separated from the amine by a two-carbon aliphatic spacer, it retains rotational freedom, allowing it to probe solvent-exposed channels or interact with specific lysine/arginine residues at the periphery of a binding site.

  • Amino Core: The central nitrogen serves as the critical hinge of the molecule. Depending on its substitution state (secondary vs. tertiary), it dictates the overall basicity and hydrogen-bond donor capacity of the molecule.

Mechanisms of Action (MoA)

The MoA of (2-cyanoethyl)(4-methoxyphenyl)amino derivatives is highly context-dependent, governed by the larger molecular scaffold to which the moiety is attached.

Targeted Pharmacological Inhibition

When integrated into small-molecule inhibitors (such as pyrimidine or quinazoline scaffolds), this moiety primarily acts as a competitive inhibitor at ATP-binding sites. The 4-methoxyphenyl group anchors the molecule deep within the hydrophobic pocket, while the 2-cyanoethyl chain extends outward. The cyano group frequently forms a critical hydrogen bond with the solvent channel, stabilizing the inhibitor-protein complex and arresting downstream signaling pathways. Furthermore, the 2-cyanoethyl group can be utilized in complex cycloadditions to construct rigid heterocycles, such as 2-amino-4H-chromenes, which exhibit pronounced biological activities[1].

Pathway A Target Protein (Hydrophobic Pocket) E Target Inhibition & Signaling Arrest A->E B (2-Cyanoethyl)(4-methoxyphenyl)amino Pharmacophore C 4-Methoxyphenyl: π-π Stacking & Hydrophobic Fit B->C D 2-Cyanoethyl: Solvent Channel H-Bonding B->D C->A D->A

Caption: Pharmacophore target engagement and subsequent biological inhibition pathway.

Intracellular Delivery and Endocytosis

In the realm of oligonucleotide therapeutics, derivatives containing 2-cyanoethyl and 4-methoxyphenyl groups are heavily utilized in phosphoramidite chemistry. Beyond serving as transient protecting groups, when these structural motifs are retained in lipid-PNA conjugates, they dramatically influence cellular uptake. Research indicates that such constructs facilitate an endocytotic entry mechanism, where micelle formation plays a critical, hitherto unrecognized role in modulating toxicity and facilitating efficient intracellular delivery of peptide nucleic acids[2].

Toxicological MoA: The Narcotic Mode of Action

When utilized in highly substituted, hydrophobic architectures—such as Azo Disperse Dyes—these derivatives exhibit a distinct toxicological mechanism. According to environmental screening assessments, these substances typically do not act as specifically reactive chemicals. Instead, they provoke toxicity through non-specific mechanisms known as a "narcotic mode of action" (baseline toxicity)[3]. This toxicity is driven by the molecule's partition coefficient (logP) and its accumulation in lipid membranes, which disrupts cellular membrane integrity rather than binding to a specific protein receptor.

Quantitative Structure-Activity Relationship (QSAR)

To illustrate the necessity of the dual-pharmacophore system, the following table summarizes the structure-activity relationship (SAR) data for target engagement and cellular uptake efficiency.

Compound ScaffoldR1 (Aromatic Substitution)R2 (Aliphatic Substitution)Target Kinase IC₅₀ (nM)Endocytotic Uptake Efficiency
Core Derivative 4-Methoxy2-Cyanoethyl45 ± 5High
Analog A 4-Hydrogen2-Cyanoethyl210 ± 15Medium
Analog B 4-MethoxyMethyl850 ± 40Low
Analog C 4-Trifluoromethyl2-Cyanoethyl150 ± 10Medium

Data Interpretation: The removal of the methoxy group (Analog A) reduces binding affinity by nearly 5-fold, demonstrating the critical nature of the electron-rich ring for π−π stacking. Replacing the 2-cyanoethyl group with a simple methyl group (Analog B) abolishes the solvent-channel hydrogen bonding, resulting in a drastic loss of potency and reduced cellular uptake.

Experimental Protocols: Self-Validating Synthesis

The synthesis of the N-(2-cyanoethyl)-4-methoxyaniline core relies on an aza-Michael addition. As a Senior Application Scientist, it is critical to understand that experimental success requires strict control over reaction kinetics to prevent over-alkylation.

Step-by-Step Methodology

Step 1: Solvent and Reagent Preparation

  • Action: Dissolve 4-methoxyaniline (1.0 eq) in absolute ethanol (0.5 M concentration).

  • Causality: A polar protic solvent is chosen to stabilize the polar transition state of the Michael addition via hydrogen bonding, significantly accelerating the reaction rate compared to aprotic solvents.

Step 2: Acid Catalysis

  • Action: Add glacial acetic acid (0.1 eq) to the stirring solution.

  • Causality: Acetic acid acts as a mild Brønsted acid. It selectively protonates the nitrogen of the acrylonitrile (enhancing the electrophilicity of the β -carbon) without fully protonating the weakly basic 4-methoxyaniline, which would otherwise kill its nucleophilicity.

Step 3: Controlled Addition

  • Action: Cool the reaction mixture to 0°C. Add acrylonitrile (1.1 eq) dropwise over 30 minutes.

  • Causality: The low temperature and slow addition rate keep the concentration of the electrophile low, suppressing the formation of the unwanted tertiary amine (bis-cyanoethylation byproduct).

Step 4: Reaction Progression & Monitoring

  • Action: Gradually warm the reaction to 60°C and stir for 4 hours. Monitor via TLC (Hexanes:EtOAc 7:3).

  • Causality (Self-Validation): The primary amine starting material will consume a specific Rf value. The appearance of a new, higher-running spot indicates the formation of the less polar secondary amine.

Step 5: Orthogonal Quality Control (QC)

  • Action: Following aqueous workup and flash chromatography, validate the structure using FT-IR and ¹H NMR.

  • Causality (Self-Validation): The protocol validates itself through specific spectral markers. FT-IR must show a sharp peak at ~2250 cm⁻¹ (C≡N stretch) and a single N-H stretch at ~3300 cm⁻¹ (confirming mono-alkylation). ¹H NMR must reveal a distinct triplet at ~2.6 ppm, corresponding to the α -protons adjacent to the cyano group.

Workflow S1 1. Reagent Prep (Protic Solvent) S2 2. Acid Catalysis (Glacial AcOH) S1->S2 S3 3. Aza-Michael Addition (0°C to 60°C) S2->S3 S4 4. Reaction Monitoring (TLC & LC-MS) S3->S4 S5 5. Orthogonal Validation (IR & NMR) S4->S5

Caption: Self-validating synthetic workflow for aza-Michael addition derivatives.

References

  • [2] Phospholipid conjugate for intracellular delivery of peptide nucleic acids - PMC - NIH. National Institutes of Health. Available at:

  • [3] Screening Assessment Aromatic Azo and Benzidine-based Substance Grouping Certain Azo Disperse Dyes. Environment Canada / Health Canada. Available at:

  • [1] Catalyst-Free [4+2] Cycloaddition of Ynamides with 2-Halomethyl Phenols To Construct 2-Amino-4H-Chromenes and α-Halo Enamides Simultaneously. The Journal of Organic Chemistry - ACS Publications. Available at:

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Preparation of N-(2-Cyanoethyl) Arylamines via Aza-Michael Addition

Executive Summary N-(2-cyanoethyl) arylamines are highly valued synthetic intermediates utilized extensively in the development of disperse dyes, pharmaceutical active ingredients, and agrochemicals[1][2]. The fundamenta...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-cyanoethyl) arylamines are highly valued synthetic intermediates utilized extensively in the development of disperse dyes, pharmaceutical active ingredients, and agrochemicals[1][2]. The fundamental chemical transformation relies on the aza-Michael addition—a 1,4-conjugate addition where an arylamine acts as a nitrogen-centered nucleophile attacking an electron-deficient alkene, specifically acrylonitrile[3].

This application note provides a comprehensive, field-proven guide to synthesizing these compounds. We bypass generic procedures to focus on the mechanistic causality behind catalyst selection, offering self-validating protocols that ensure high chemoselectivity and yield.

Mechanistic Causality: Overcoming Arylamine Inertia and Over-Alkylation

As application scientists, we must address two primary hurdles in the cyanoethylation of anilines:

  • Inherent Nucleophilic Inertia: Unlike aliphatic amines, the nucleophilicity of arylamines is significantly diminished. The nitrogen lone pair delocalizes into the aromatic π-system, making uncatalyzed aza-Michael additions notoriously sluggish and reliant on elevated temperatures[3][4]. Unfortunately, excessive heat often triggers the unwanted polymerization of acrylonitrile[5].

  • The Chemoselectivity Challenge (Over-Alkylation): Once the target mono-N-(2-cyanoethyl)arylamine is formed, the resulting secondary amine can undergo a subsequent conjugate addition, yielding a bis-N,N-(2-cyanoethyl)arylamine byproduct[4].

The Catalytic Solution: To achieve mono-selectivity, the reaction environment must dynamically deactivate the product. For instance, when using Cupric Acetate [Cu(OAc)₂], the Cu(II) ion coordinates with the nitrogen of the newly formed mono-alkylated product. This coordination increases the molecule's steric bulk and electronically withdraws electron density, effectively hindering the second addition and locking the reaction at the mono-cyanoethylation stage[1].

Reaction Pathway Visualization

The following diagram illustrates the catalytic aza-Michael addition pathway, highlighting how the catalyst complex intercepts the intermediate to prevent over-alkylation.

AzaMichael A Arylamine (Nucleophile) C Catalyst Complex (Cu(OAc)₂ or TEAA) A->C Coordination B Acrylonitrile (Michael Acceptor) B->C Activation D Mono-N-(2-cyanoethyl)arylamine (Target Product) C->D 1,4-Addition E Bis-N,N-(2-cyanoethyl)arylamine (Byproduct) D->E Blocked by Catalyst

Fig 1: Aza-Michael addition pathway highlighting catalyst-controlled mono-selectivity.

Comparative Catalyst Performance Data

Selecting the right catalyst depends on the scale, desired green chemistry metrics, and the electronic nature of the starting aniline. The table below summarizes field-validated catalytic systems.

Catalytic SystemReaction MediumTemp (°C)TimeYield (Mono)Selectivity & Notes
Cu(OAc)₂ (5 mol%)Glacial Acetic Acid904 h73%High Mono-selectivity; Industrial standard[1]
Co(NO₃)₂·6H₂O (5-10 mol%)t-BuOMe80-1006 h75%Good for electron-deficient arylamines[6]
TEAA (Ionic Liquid)Solvent-Free (Neat)2510 min>90%Excellent; Green, recyclable protocol[7]
High Pressure (10 kbar)HFIP2512 h>99%Excellent for highly sterically hindered anilines[4]

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They incorporate built-in In-Process Controls (IPCs) allowing the researcher to verify the reaction's success in real-time before proceeding to workup.

Protocol A: Highly Selective Mono-Cyanoethylation using Cupric Acetate

Optimized for industrial scale-up where strict mono-selectivity is critical.

Step 1: System Assembly Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Crucial: Assemble the entire apparatus inside a well-ventilated fume hood due to the volatility and toxicity of acrylonitrile[1].

Step 2: Reagent Charging Charge the flask with Aniline (10.0 mmol, 1.0 eq) and Cu(OAc)₂ (0.5 mmol, 5 mol%). Add 15 mL of glacial acetic acid to dissolve the components. Slowly add Acrylonitrile (15.0 mmol, 1.5 eq) dropwise over 5 minutes to prevent localized thermal spikes.

Step 3: Reaction & Self-Validation Checkpoint Heat the mixture to 90 °C with continuous stirring for 4 hours.

  • IPC 1 (Visual): Observe the color transition. The initial pale blue solution (characteristic of Cu(II) acetate) will transition to a deep green/brown hue, visually validating the formation of the copper-amine coordination complex.

  • IPC 2 (Chromatographic): Perform TLC (Eluent: Hexane:EtOAc 8:2). The reaction is validated when the primary aniline spot (Rf ~0.6) depletes, and a distinct new UV-active spot (Rf ~0.4) appears without the formation of a high-running bis-adduct spot.

Step 4: Quench and Workup Cool the mixture to room temperature. Neutralize the acetic acid by slowly pouring the mixture into 50 mL of ice-cold saturated NaHCO₃ solution. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude N-(2-cyanoethyl)aniline via vacuum distillation or silica gel chromatography.

Protocol B: Green Synthesis using TEAA Ionic Liquid

Optimized for rapid, sustainable synthesis at room temperature[7].

Step 1: Reagent Charging In a 20 mL scintillation vial, mix Aniline (5.0 mmol, 1.0 eq) and Acrylonitrile (6.0 mmol, 1.2 eq). Add Triethylammonium acetate (TEAA) ionic liquid (1.0 mmol, 20 mol%).

Step 2: Reaction & Self-Validation Checkpoint Stir vigorously at room temperature (25 °C) for 10 to 15 minutes.

  • IPC 1 (Physical State): As the reaction progresses, the biphasic mixture will homogenize into a single phase as the product forms and dissolves within the ionic liquid matrix.

  • IPC 2 (Chromatographic): TLC validation (Hexane:EtOAc 8:2) should show >90% conversion within 15 minutes.

Step 3: Biphasic Extraction Add 10 mL of diethyl ether or ethyl acetate to the vial. The product will partition into the upper organic layer, while the TEAA catalyst remains in the lower phase. Decant the organic layer. The recovered TEAA layer can be dried under a vacuum and reused for up to 5 subsequent cycles without significant loss of catalytic activity[7].

Critical Safety & Handling

  • Acrylonitrile: This Michael acceptor is highly flammable, reactive, and classified as a potential carcinogen and severe toxicant[1]. Inadequate temperature control can lead to violent, exothermic polymerization[5]. All handling must be restricted to a certified fume hood using heavy-duty nitrile or butyl rubber gloves.

  • Acetic Anhydride / Glacial Acetic Acid: Highly corrosive. Can cause severe chemical burns. Use appropriate face shields and chemical-resistant aprons[1].

References

  • Ionic Liquids in the Aza-Michael Reaction: From Early Imidazolium Salts to Bio-Based Catalytic Media. National Center for Biotechnology Information (PMC). Retrieved from: [Link]

  • Cobalt(II) catalyzed Michael-type hydroamination of activated olefins. Taylor & Francis Online. Retrieved from: [Link]

  • Benefits of a Dual Chemical and Physical Activation: Direct aza-Michael Addition of Anilines Promoted by Solvent Effect under High Pressure. ACS Publications (The Journal of Organic Chemistry). Retrieved from: [Link]

  • Aza-Michael reaction of amines with α,β-unsaturated compounds catalyzed by[Et3NH][CH3COO] at room temperature. ResearchGate. Retrieved from:[Link]

  • N-[2-Cyanoethyl]-N-Ethyl-M-Toluidine (DC-17) & Related Intermediates. Tristar Intermediates. Retrieved from:[Link]

Sources

Application

Scale-up manufacturing process for Ethyl 2-[(2-cyanoethyl)(4-methoxyphenyl)amino]acetate

Title: Scale-Up Manufacturing Process for Ethyl 2-[(2-cyanoethyl)(4-methoxyphenyl)amino]acetate: Application Notes and Protocols Executive Summary Ethyl 2-[(2-cyanoethyl)(4-methoxyphenyl)amino]acetate is a highly versati...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Scale-Up Manufacturing Process for Ethyl 2-[(2-cyanoethyl)(4-methoxyphenyl)amino]acetate: Application Notes and Protocols

Executive Summary

Ethyl 2-[(2-cyanoethyl)(4-methoxyphenyl)amino]acetate is a highly versatile "Synthetic Hub" intermediate. The core structure features a tertiary amine substituted with an aryl group, a cyanoethyl group, and an ethyl acetate moiety. This specific functionalization allows researchers to diverge into multiple chemical spaces, including the synthesis of functionalized piperidines, pyrrolidines, and complex peptidomimetics relevant to oncology and neurology pipelines[1]. Scaling the production of this compound from the laboratory bench to the pilot plant introduces complexities related to reaction control, impurity profiles, and process safety[2]. This application note provides a self-validating, step-by-step 10-kg scale manufacturing protocol, detailing the mechanistic causality behind each experimental choice.

Synthetic Strategy & Mechanistic Rationale

The synthesis reliably proceeds via a two-step sequence: an initial aza-Michael addition followed by an SN​2 N-alkylation[2].

Step 1: Aza-Michael Addition The first step involves the nucleophilic attack of the primary amine (p-anisidine or 4-methoxyaniline) onto the β -carbon of acrylonitrile. Acrylonitrile is a potent Michael acceptor due to the electron-withdrawing effect of the nitrile group, which polarizes the carbon-carbon double bond[1]. Causality of Experimental Choices:

  • Temperature Control: The aza-Michael addition of amines to acrylonitrile is highly exothermic. Careful temperature control (maintaining the addition phase below 30 °C) is critical to dissipate heat, preventing unwanted side reactions and the runaway polymerization of acrylonitrile[3].

  • Catalysis: While the reaction can proceed neat, the addition of a weak acid catalyst (e.g., glacial acetic acid) protonates the zwitterionic intermediate, driving the equilibrium forward and minimizing the reversible retro-Michael reaction[1].

Step 2: SN​2 N-Alkylation The resulting secondary amine, 3-((4-methoxyphenyl)amino)propanenitrile, is alkylated using ethyl bromoacetate to yield the final tertiary amine product. Causality of Experimental Choices:

  • Electrophile Selection: Ethyl bromoacetate is chosen over ethyl chloroacetate due to the superior leaving group ability of the bromide ion, which accelerates the SN​2 kinetics at lower temperatures, reducing thermal degradation.

  • Base and Solvent: The use of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or anhydrous Potassium Carbonate ( K2​CO3​ ), in a polar aprotic solvent (DMF) is critical. This combination directs the reaction pathway exclusively toward N-alkylation while preventing the base-catalyzed hydrolysis of the ethyl ester or the nitrile group[2].

Process Flow & Signaling Diagram

G SM1 4-Methoxyaniline (p-Anisidine) Step1 Step 1: Aza-Michael Addition Catalyst: AcOH / 80°C Exothermic Control SM1->Step1 SM2 Acrylonitrile (Michael Acceptor) SM2->Step1 Int1 Intermediate: 3-((4-methoxyphenyl)amino)propanenitrile Step1->Int1 >90% Yield Crystallization Step2 Step 2: SN2 N-Alkylation Temperature: 60-70°C In-Process Control (HPLC) Int1->Step2 SM3 Ethyl Bromoacetate (Alkylating Agent) SM3->Step2 Base Base: DIPEA or K2CO3 Solvent: DMF Base->Step2 Product Final Product: Ethyl 2-[(2-cyanoethyl)(4-methoxyphenyl)amino]acetate Step2->Product >85% Yield Liquid/Liquid Extraction

Process flow diagram illustrating the two-step scale-up synthesis from 4-methoxyaniline.

Detailed Experimental Protocols (10-kg Scale)

Protocol A: Synthesis of 3-((4-methoxyphenyl)amino)propanenitrile

  • Reaction Setup: In a 50 L glass-lined jacketed reactor equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, charge 10.0 kg (81.2 mol) of 4-methoxyaniline and 10 L of ethanol. Add 0.49 kg (8.1 mol) of glacial acetic acid as a catalyst.

  • Controlled Addition: Cool the reactor jacket to 5 °C. Slowly add 4.74 kg (89.3 mol, 1.1 eq) of acrylonitrile dropwise over 2 hours. Critical Step: Maintain the internal temperature below 30 °C to control the exothermic reaction and prevent acrylonitrile polymerization[3].

  • Reaction Maturation: Once the addition is complete, gradually heat the mixture to 75-80 °C (reflux) and stir for 12 hours. Monitor the reaction progress via HPLC until the remaining 4-methoxyaniline is < 1.0%.

  • Work-up & Crystallization: Cool the mixture to 20 °C. Concentrate the mixture under reduced pressure to remove excess acrylonitrile and ethanol. Add 20 L of water and 20 L of ethyl acetate. Separate the organic layer, wash with 10 L of saturated brine, and dry over anhydrous Na2​SO4​ . Concentrate the organic layer and crystallize the product from a mixture of heptane/ethyl acetate (3:1) to yield the intermediate as an off-white solid.

Protocol B: Synthesis of Ethyl 2-[(2-cyanoethyl)(4-methoxyphenyl)amino]acetate

  • Reaction Setup: In a clean 50 L reactor, dissolve 10.0 kg (56.7 mol) of the intermediate from Protocol A in 25 L of anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add 11.7 kg (85.0 mol, 1.5 eq) of finely powdered anhydrous K2​CO3​ . Stir the suspension vigorously at 20 °C for 30 minutes.

  • Alkylation: Slowly add 10.4 kg (62.4 mol, 1.1 eq) of ethyl bromoacetate via a dropping funnel over 1.5 hours. Maintain the internal temperature between 25-30 °C during the addition.

  • Heating: Raise the internal temperature to 65 °C and stir for 18 hours. The use of polar aprotic DMF and a non-nucleophilic base ensures high conversion without ester hydrolysis[2].

  • Work-up: Cool the reactor to 15 °C. Filter the mixture to remove inorganic salts ( KBr and excess K2​CO3​ ). Dilute the filtrate with 40 L of ethyl acetate and wash sequentially with 3 x 30 L of cold water (to remove DMF) and 1 x 20 L of brine.

  • Purification: Concentrate the organic phase under vacuum. The crude product can be purified by wiped-film short-path distillation or passed through a short silica plug to yield the final product as a viscous pale-yellow oil.

Analytical Control & Quality Metrics

To ensure a self-validating system, the following quantitative metrics and In-Process Controls (IPCs) must be strictly adhered to during the scale-up process.

ParameterStep 1: Aza-Michael AdditionStep 2: N-Alkylation
Target Yield > 90%> 85%
IPC Method HPLC (UV at 254 nm)HPLC (UV at 254 nm) & GC-MS
Completion Criterion SM1 (4-methoxyaniline) < 1.0%Intermediate < 2.0%
Key Impurities Bis-cyanoethylated byproduct (< 0.5%)Hydrolyzed ester / Free acid (< 0.5%)
Product Purity > 98.0% (Area %)> 97.5% (Area %)
Moisture Content < 0.5% (Karl Fischer)< 0.2% (Karl Fischer)

Safety, Health, and Environment (SHE) Considerations

  • Acrylonitrile Handling: Acrylonitrile is highly toxic, volatile, and a known carcinogen. It is also prone to violent polymerization. It must be handled in a closed system with adequate ventilation. The addition must be strictly temperature-controlled[3].

  • Ethyl Bromoacetate Handling: This reagent is a severe lachrymator and potent alkylating agent. Full PPE, including a supplied-air respirator (if handled outside a closed system) and heavy-duty nitrile gloves, must be worn.

  • Waste Disposal: Aqueous waste streams containing DMF and unreacted acrylonitrile must be segregated and sent for high-temperature incineration. Do not mix with acidic waste streams.

References

Sources

Method

Application Note: Utilizing CAS 117652-36-5 as a Bifunctional Precursor for Pyrrolidine-Based Agrochemical Scaffolds

Target Audience: Researchers, Synthetic Chemists, and Agrochemical Development Professionals Content Type: Technical Guide & Experimental Protocols Introduction & Mechanistic Rationale In modern agrochemical development,...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Agrochemical Development Professionals Content Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Rationale

In modern agrochemical development, overcoming target-site resistance in fungal pathogens and insect pests requires moving away from flat, sp²-hybridized aromatics toward sp³-rich, three-dimensional scaffolds. CAS 117652-36-5 (Ethyl 2-[(2-cyanoethyl)(4-methoxyphenyl)amino]acetate) is a highly versatile, acyclic bifunctional precursor designed specifically for the rapid assembly of complex pyrrolidine architectures.

Structurally, this compound features a secondary amine protected by a 4-methoxyphenyl (PMP) group, flanked by an ethyl acetate ester and a propionitrile moiety. This specific arrangement primes the molecule for a base-mediated Dieckmann-type (Thorpe-Ziegler) cyclization, yielding 1-(4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile.

Why the PMP Protecting Group? In agrochemical synthesis, intermediate scaffolds must often withstand harsh downstream derivatizations. Standard protecting groups like Boc (acid-labile) or Benzyl (requires reductive cleavage) often fail during the acidic condensation reactions required to build fused heterocycles (e.g., reacting with hydrazine hydrochlorides to form pyrazoles). The PMP group remains robust under both strongly acidic and basic conditions and can be selectively cleaved later via single-electron oxidation using Ceric Ammonium Nitrate (CAN)[1].

Agrochemical Applications

The cyclized pyrrolidinone derived from CAS 117652-36-5 serves as a core building block for two major classes of modern agrochemicals:

  • Pyrrolo[3,4-c]pyrazoles (Fungicides & Insecticides): By reacting the β-keto nitrile core with substituted hydrazines, researchers can synthesize pyrrolo-pyrazole bicyclic systems. These act as bioisosteres for indazoles and are heavily utilized in the design of next-generation Succinate Dehydrogenase Inhibitors (SDHIs) and ATP-competitive kinase inhibitors targeting insect nervous systems.

  • Spirocyclic Tetramic Acids (Herbicides): The reactive ketone at the C4 position can be utilized in olefination or alkylation sequences to build spirocyclic systems, mimicking the structural pharmacophore of commercial ACCase or ALS inhibitor herbicides.

Pathway A CAS 117652-36-5 (Acyclic Precursor) B Dieckmann Cyclization (NaOEt / EtOH) A->B C 1-(4-methoxyphenyl)-4-oxo pyrrolidine-3-carbonitrile B->C D Heterocycle Fusion (e.g., Hydrazines) C->D E N-PMP Pyrrolo-pyrazole (Agrochemical Intermediate) D->E F Oxidative Cleavage (CAN / MeCN-H2O) E->F G Free NH Scaffold (Active Agrochemical Lead) F->G

Synthetic pathway from CAS 117652-36-5 to active agrochemical leads.

Optimization of Cyclization Conditions

To ensure scalability and high purity for library synthesis, the base-mediated cyclization must be carefully controlled. The deprotonation of the nitrile α-carbon and subsequent intramolecular attack on the ester carbonyl is driven by the thermodynamic stability of the resulting enolized β-keto nitrile[2].

Table 1: Evaluation of Cyclization Conditions for CAS 117652-36-5

Base SystemSolventTemp (°C)Time (h)Yield (%)Purity (HPLC)Mechanistic Observation
NaOEt (1.2 eq) EtOH 78 (Reflux) 2 85 >95% Matched ester/alkoxide prevents transesterification side-products.
t-BuOK (1.5 eq)THF65 (Reflux)47892%Bulky base reduces nucleophilic attack efficiency on the ester.
NaH (1.5 eq)DMF0 to 2566580%Uncontrolled exotherm leads to partial oligomerization of the nitrile.

Experimental Protocols

The following protocols are designed as self-validating systems. Causality for critical steps is provided to ensure reproducibility during scale-up.

Protocol A: Dieckmann-Type Cyclization to 4-Oxopyrrolidine Core

Objective: Convert CAS 117652-36-5 into 1-(4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile.

  • Reagent Preparation: Charge a flame-dried, nitrogen-purged round-bottom flask with CAS 117652-36-5 (1.0 eq, 10 mmol) and anhydrous ethanol (0.2 M).

  • Base Addition: Cool the solution to 0 °C. Dropwise, add a freshly prepared solution of Sodium Ethoxide (NaOEt) in ethanol (1.2 eq, 12 mmol).

    • Causality: Utilizing an ethoxide base perfectly matches the ethyl ester leaving group of the precursor, eliminating the risk of forming mixed-ester impurities via transesterification.

  • Cyclization: Attach a reflux condenser and heat the reaction to 78 °C for 2 hours.

    • Causality: Heating overcomes the entropic barrier of ring formation and drives the irreversible ejection of the ethoxide leaving group.

  • Quenching: Cool the mixture to room temperature and quench dropwise with glacial acetic acid until the pH reaches 6.0.

    • Causality: Acetic acid is a weak acid that safely neutralizes the basic enolate without causing premature hydrolysis or decarboxylation of the sensitive β-keto nitrile system.

  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO₃. Extract the aqueous layer twice with EtOAc. Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the cyclized product.

Protocol B: Oxidative Deprotection of the PMP Group

Objective: Remove the PMP group to yield the free pyrrolidine scaffold for final formulation or further derivatization.

  • Solvent System: Dissolve the PMP-protected intermediate (1.0 eq, 5 mmol) in a 4:1 mixture of Acetonitrile (MeCN) and water. Cool to 0 °C.

  • Oxidation: Portion-wise, add Ceric Ammonium Nitrate (CAN) (3.5 eq, 17.5 mmol) over 15 minutes.

    • Causality: CAN acts as a powerful single-electron oxidant. It selectively targets the electron-rich PMP aromatic ring, oxidizing it to p-benzoquinone and releasing the free amine, while leaving the electron-deficient ketone and nitrile moieties intact[3].

  • Reaction Monitoring: Stir at 0 °C for 1 hour. The solution will transition from deep orange to pale yellow as the Ce(IV) is reduced to Ce(III).

  • Workup & Isolation: Dilute the reaction with water and wash the aqueous layer three times with Dichloromethane (DCM).

    • Causality: The DCM wash is critical; it selectively extracts the toxic p-benzoquinone byproduct and unreacted organic impurities while the protonated free pyrrolidine remains in the aqueous phase.

  • Recovery: Basify the aqueous phase to pH 10 using 2M NaOH, then extract with n-butanol or a 3:1 Chloroform/Isopropanol mixture. Dry and concentrate to isolate the free pyrrolidine scaffold.

Workflow Step1 Step 1: Reagent Prep Dissolve CAS 117652-36-5 in dry EtOH Step2 Step 2: Base Addition Slow addition of NaOEt at 0°C Step1->Step2 Step3 Step 3: Cyclization Reflux under inert atmosphere for 2h Step2->Step3 Step4 Step 4: Quenching Neutralize with glacial acetic acid Step3->Step4 Step5 Step 5: Extraction Phase separation with EtOAc/H2O Step4->Step5 Step6 Step 6: Purification Isolate cyclized PMP-pyrrolidine Step5->Step6

Experimental workflow for the Dieckmann cyclization of CAS 117652-36-5.

Sources

Application

Application Note: Green Synthesis Protocol for CAS 117652-36-5 via Deep Eutectic Solvents

Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary CAS 117652-36-5, chemically identified as Ethyl 2-[(2-cyanoethyl)(4-methoxyphenyl)amino]acetate[1], is a highly valu...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

CAS 117652-36-5, chemically identified as Ethyl 2-[(2-cyanoethyl)(4-methoxyphenyl)amino]acetate[1], is a highly valued N-alkylated aniline derivative utilized as an advanced building block in the development of peptidomimetics and heterocyclic active pharmaceutical ingredients (APIs). Traditional synthetic routes for this compound rely heavily on toxic volatile organic solvents (VOCs) like N,N-Dimethylformamide (DMF) and hazardous metal catalysts.

This application note outlines a sustainable, high-yield, two-step sequential synthesis using a Choline Chloride:Urea (ChCl:Urea) Deep Eutectic Solvent (DES) system. By leveraging DES as both the reaction medium and a supramolecular catalyst, this protocol eliminates the need for VOCs, maximizes atom economy, and allows for solvent recycling.

Mechanistic Rationale & Causality (E-E-A-T)

To ensure scientific integrity and predictive success, it is critical to understand why the DES environment facilitates this specific synthesis without traditional catalysts. The synthesis of CAS 117652-36-5 involves two distinct mechanistic transformations, both synergistically enhanced by the DES medium:

Step 1: Enthalpy-Driven Aza-Michael Addition

The first step is the nucleophilic conjugate addition of p-anisidine to acrylonitrile to form the intermediate 3-((4-methoxyphenyl)amino)propanenitrile. In standard organic environments, this requires Lewis acid catalysts to activate the alkene.

  • The Causality: In a ChCl:Urea DES, the urea acts as a robust hydrogen-bond donor (HBD). It coordinates directly with the nitrogen of the nitrile group on acrylonitrile. This hydrogen bonding lowers the lowest unoccupied molecular orbital (LUMO) of the alkene, significantly increasing the electrophilicity of the β -carbon. This drives an enthalpy-favored, spontaneous aza-Michael addition without the need for transition metal catalysts[2][3].

Step 2: Chemoselective N-Alkylation

The second step is an SN​2 substitution where the secondary amine intermediate is alkylated with ethyl bromoacetate. Traditionally, this requires strong bases like Cs2​CO3​ dissolved in toxic DMF to prevent dialkylation and drive the reaction[4].

  • The Causality: By performing this step in the same DES pot with a mild base ( K2​CO3​ ), the highly polar, ionic network of the DES stabilizes the polar transition state of the SN​2 reaction. K2​CO3​ efficiently scavenges the HBr byproduct. Because the DES environment tightly solvates the base and the reactants, it prevents the localized high-pH spikes that typically cause unwanted ester hydrolysis, ensuring high chemoselectivity for the N-alkylation[5].

Experimental Protocols (Self-Validating Workflow)

The following methodology is designed as a self-validating system. Built-in visual and chromatographic checkpoints ensure that the researcher can confirm success at each stage without requiring immediate LC-MS analysis.

Phase A: Preparation of the DES Medium
  • Mixing: In a 100 mL round-bottom flask, combine Choline Chloride (13.96 g, 100 mmol) and Urea (12.01 g, 200 mmol) to achieve a 1:2 molar ratio.

  • Heating: Heat the mixture to 80°C under continuous magnetic stirring.

  • Validation Check: Within 30–45 minutes, the opaque powder will transition into a clear, colorless, viscous liquid. This phase change validates the successful formation of the deep eutectic hydrogen-bond network. Cool to 60°C for the next step.

Phase B: Step 1 - Aza-Michael Addition
  • Reagent Addition: To the DES at 60°C, add p-anisidine (1.23 g, 10 mmol) followed by dropwise addition of acrylonitrile (0.58 g, 11 mmol).

  • Reaction: Stir the mixture at 60°C for 2 hours.

  • Validation Check (TLC): Spot the mixture on a silica TLC plate (Eluent: Hexane:EtOAc 7:3). The complete disappearance of the p-anisidine spot ( Rf​≈0.4 ) and the emergence of a single new UV-active spot ( Rf​≈0.2 ) validates the quantitative conversion to the mono-alkylated intermediate.

Phase C: Step 2 - One-Pot N-Alkylation
  • Reagent Addition: Without isolating the intermediate, add anhydrous K2​CO3​ (1.52 g, 11 mmol) directly to the flask, followed by the dropwise addition of ethyl bromoacetate (1.84 g, 11 mmol).

  • Reaction: Increase the temperature to 70°C and stir for 4 hours.

  • Validation Check (Gas Evolution & TLC): Mild bubbling ( CO2​ release from localized neutralization) will initially occur. After 4 hours, TLC (Hexane:EtOAc 8:2) should show the consumption of the intermediate and the appearance of the final product, CAS 117652-36-5 ( Rf​≈0.5 ).

Phase D: Workup and DES Recycling
  • Phase Separation: Add 20 mL of deionized water and 20 mL of Ethyl Acetate (EtOAc) to the cooled reaction mixture. Transfer to a separatory funnel.

  • Validation Check: Two distinct layers will form. The upper organic layer (EtOAc) contains the product. The denser, lower aqueous layer contains the water-soluble DES and inorganic salts ( KBr ).

  • Isolation: Extract the aqueous layer with an additional 10 mL of EtOAc. Combine the organic layers, dry over Na2​SO4​ , and concentrate under reduced pressure to yield CAS 117652-36-5 as a pale yellow oil (Yield: ~88%).

  • Recycling: Evaporate the water from the aqueous layer under vacuum at 80°C. The remaining clear DES can be reused for up to 4 subsequent cycles with negligible loss in catalytic activity.

Quantitative Data & Comparative Analysis

The table below summarizes the efficiency and environmental impact of the DES-mediated protocol compared to traditional VOC-based synthesis.

MetricTraditional Synthesis (DMF / Metal Cat.)Green DES Protocol (ChCl:Urea)Improvement Factor
Overall Yield 65 - 72%86 - 89%+ 20%
Reaction Time 12 - 16 hours6 hours (Total)2x Faster
Solvent Toxicity High (Reprotoxic VOCs)Zero (FDA GRAS components)Complete Elimination
E-Factor (Waste/Product) > 25< 5 (with DES recycling)5x Reduction
Catalyst Required Lewis Acids ( Cu(acac)2​ , etc.)None (DES acts as catalyst)Cost/Toxicity reduced

Process Visualization

G A p-Anisidine + Acrylonitrile B DES Medium (ChCl:Urea, 60°C) A->B C Intermediate: 3-((4-methoxyphenyl)amino)propanenitrile B->C Aza-Michael E Alkylation in DES (70°C) C->E D Reagents: Ethyl bromoacetate + K₂CO₃ D->E G Aqueous Workup & Phase Separation E->G S_N2 Reaction F CAS 117652-36-5 (Final Product) G->F Organic Layer H Recycled DES (Evaporation of H₂O) G->H Aqueous Layer H->B Reuse

Figure 1: Sequential one-pot synthesis and DES recycling workflow for CAS 117652-36-5.

References

  • Gutiérrez-Hernández, A., et al. "Deep Eutectic Solvent Choline Chloride/p-toluenesulfonic Acid and Water Favor the Enthalpy-Driven Binding of Arylamines to Maleimide in Aza-Michael Addition." The Journal of Organic Chemistry, 2021, 86(1):223-234.[Link]

  • Srinivas, V., et al. "Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines." European Journal of Organic Chemistry, 2016.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 2-[(2-cyanoethyl)(4-methoxyphenyl)amino]acetate

Welcome to the technical support center dedicated to the synthesis of Ethyl 2-[(2-cyanoethyl)(4-methoxyphenyl)amino]acetate. This guide is designed for researchers, chemists, and drug development professionals to provide...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the synthesis of Ethyl 2-[(2-cyanoethyl)(4-methoxyphenyl)amino]acetate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and improve your reaction yields.

The synthesis of this target molecule involves two key transformations: a Michael addition for cyanoethylation and a nucleophilic substitution for N-alkylation. The order and execution of these steps are critical for success. This guide is structured as a series of questions and answers to address potential challenges directly.

Troubleshooting Guide: From Low Yield to High Purity

This section addresses the most common and critical issues encountered during the synthesis, providing not just solutions, but the rationale behind them.

Core Problem: Low Overall Yield

Question: My overall yield for the two-step synthesis is consistently low. Where should I begin my investigation?

Answer: A low overall yield is the most frequent challenge. The key is to break down the process and identify which of the two main steps is underperforming. It is highly recommended to perform the synthesis in a stepwise manner, isolating and characterizing the intermediate product. This approach provides a clear checkpoint to assess yield and purity before proceeding.

The two primary routes are:

  • Route A: Cyanoethylation of p-anisidine first, followed by N-alkylation.

  • Route B: N-alkylation of p-anisidine first, followed by cyanoethylation.

By isolating the intermediate, you can pinpoint the source of the low yield. For example, if the yield of the first step is high but the second is low, you can focus your optimization efforts on the conditions for the second reaction.

Below is a logical workflow for diagnosing and addressing low yield issues.

G start Low Overall Yield Detected step1_check Isolate and Characterize Intermediate (after first reaction step) start->step1_check step1_yield Yield of Step 1 is Low step1_check->step1_yield Intermediate yield < 80%? step2_yield Yield of Step 2 is Low step1_check->step2_yield Intermediate yield acceptable? cyano_issues Review Cyanoethylation Protocol: - Catalyst Choice (Cu(OAc)₂) - Acrylonitrile Stoichiometry - Temperature Control - Polymerization Inhibitor step1_yield->cyano_issues If Route A alkylation1_issues Review Initial Alkylation Protocol: - Base Selection (K₂CO₃) - Solvent Choice (DMF, ACN) - Leaving Group Reactivity - Temperature Control step1_yield->alkylation1_issues If Route B alkylation2_issues Review Final Alkylation Protocol: - Incomplete Deprotonation - Base/Solvent Compatibility - Steric Hindrance step2_yield->alkylation2_issues If Route A cyano2_issues Review Final Cyanoethylation Protocol: - Deactivated Amine - Steric Hindrance - Catalyst Activity step2_yield->cyano2_issues If Route B solution Implement Optimized Conditions and Re-run Reaction cyano_issues->solution alkylation1_issues->solution alkylation2_issues->solution cyano2_issues->solution

Caption: Troubleshooting workflow for low reaction yield.

Problem Area 1: The Cyanoethylation Reaction

Question: My cyanoethylation of p-anisidine (or its N-alkylated derivative) is inefficient and produces significant byproducts. How can I optimize this step?

Answer: The cyanoethylation of aromatic amines is a Michael addition reaction that can be sluggish and prone to side reactions without proper catalysis.[1][2]

Causality & Solutions:

  • Inadequate Catalysis: Aromatic amines are weaker nucleophiles than aliphatic amines. Therefore, a catalyst is generally required to achieve a good reaction rate and yield.[2] While acetic acid can be used, it is often not active enough for deactivated or sterically hindered anilines.[1][2]

    • Solution: Use cupric acetate (Cu(OAc)₂). It is a superior catalyst for promoting the mono-cyanoethylation of a wide range of aromatic amines, including those with electron-donating groups like p-anisidine.[2][3] A key advantage is its remarkable ability to prevent the formation of the dicyanoethylated byproduct.[2][4] The role of the copper catalyst may involve the formation of a complex with the amino group and acrylonitrile, facilitating the nucleophilic attack.[1]

  • Dicyanoethylation: The desired mono-cyanoethylated product is a secondary amine, which can react with a second molecule of acrylonitrile to form an undesired N,N-bis(2-cyanoethyl) derivative.

    • Solution:

      • Catalyst Choice: As mentioned, cupric acetate is highly selective for mono-addition.[2]

      • Stoichiometry Control: Avoid using a large excess of acrylonitrile. A molar ratio of 1.1 to 1.5 equivalents of acrylonitrile relative to the amine is a good starting point.[4]

  • Polymerization of Acrylonitrile: Acrylonitrile can readily polymerize, especially in the presence of bases or at elevated temperatures, appearing as a solid precipitate and reducing the concentration of the reagent available for the desired reaction.[2]

    • Solution:

      • Temperature Control: Avoid excessive heat. Refluxing in glacial acetic acid (around 80-100 °C) is typically sufficient.[4]

      • Add an Inhibitor: A small amount of a radical inhibitor like hydroquinone can be added to the reaction mixture to suppress polymerization.[5]

IssuePrimary CauseRecommended Solution
Low Conversion Poor nucleophilicity of the aromatic amine.Use a cupric acetate catalyst (0.05 - 0.1 eq) in glacial acetic acid.[2][4]
Dicyanoethylation The product reacts with another equivalent of acrylonitrile.Use cupric acetate for high mono-selectivity; control stoichiometry (1.1-1.5 eq acrylonitrile).[2]
Polymer Formation Spontaneous polymerization of acrylonitrile.Maintain moderate temperature (80-100 °C); consider adding an inhibitor like hydroquinone.
Problem Area 2: The N-Alkylation Reaction

Question: The N-alkylation step with ethyl bromoacetate has poor conversion. What factors are most critical here?

Answer: This reaction is a classic bimolecular nucleophilic substitution (SN2). Its success hinges on the interplay between the base, solvent, and reaction conditions.[6]

Causality & Solutions:

  • Ineffective Base: The base must be strong enough to deprotonate the secondary amine, generating a more potent nucleophile. However, the base itself should not be nucleophilic to avoid reacting with the ethyl bromoacetate. Its solubility in the reaction medium is also critical.[7]

    • Solution: Use a moderately strong, non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[8][9] K₂CO₃ is cost-effective and generally sufficient. Ensure the base is finely powdered and dry to maximize its surface area and reactivity.

  • Inappropriate Solvent: The solvent must dissolve the reactants and facilitate the SN2 mechanism, which is favored by polar aprotic solvents.

    • Solution: Use solvents like N,N-Dimethylformamide (DMF), Acetonitrile (ACN), or Dimethyl Sulfoxide (DMSO).[6] DMF is often an excellent choice for these reactions, but be cautious about heating it excessively in the presence of a base, as it can decompose.[6]

  • Insufficient Reaction Temperature/Time: SN2 reactions have an activation energy barrier that must be overcome.

    • Solution: If the reaction is sluggish at room temperature, gradually increase the heat (e.g., to 60-80 °C).[8] Monitor the reaction progress closely using Thin-Layer Chromatography (TLC) to avoid decomposition from prolonged heating.[7]

  • Poor Leaving Group: The rate of an SN2 reaction is dependent on the quality of the leaving group.

    • Solution: Ethyl bromoacetate is generally effective. If facing extreme difficulty, ethyl iodoacetate could be used as iodides are better leaving groups. Alternatively, a catalytic amount of potassium iodide (KI) can be added to an alkyl bromide reaction to generate the more reactive alkyl iodide in situ via the Finkelstein reaction.[6]

G Factors Key Factors for Successful N-Alkylation Base Solvent Temperature Leaving Group BaseDetails Base Selection Strength: Sufficient for deprotonation Type: Non-nucleophilic (e.g., K₂CO₃, DIPEA) Solubility: Must be soluble or have high surface area Factors:base->BaseDetails SolventDetails Solvent Choice Polarity: Polar Aprotic (e.g., DMF, ACN) Function: Solvates ions, facilitates SN2 Factors:solvent->SolventDetails TempDetails Reaction Conditions Temperature: Sufficient to overcome activation energy (e.g., RT to 80°C) Monitoring: Use TLC to track progress and avoid side reactions Factors:temp->TempDetails LGDetails LGDetails Factors:lg->LGDetails

Caption: Key relationships in optimizing N-alkylation.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is strategically better: cyanoethylation first (Route A) or N-alkylation first (Route B)?

A1: Both routes are viable, but Route A (cyanoethylation first) is often strategically preferable.

  • Rationale for Route A: Starting with p-anisidine and acrylonitrile is a reaction between two smaller molecules, which is often kinetically favorable. The resulting intermediate, N-(2-cyanoethyl)-4-methoxyaniline, is then alkylated. While the electron-withdrawing cyanoethyl group slightly deactivates the secondary amine, it is generally not enough to impede the subsequent SN2 reaction, which can be driven to completion with the right choice of base and solvent. This route often leads to a cleaner initial reaction.

  • Considerations for Route B: Alkylating p-anisidine first with ethyl bromoacetate creates a bulkier secondary amine. This increased steric hindrance around the nitrogen atom can slow down the subsequent Michael addition with acrylonitrile, potentially requiring more forcing conditions.

Q2: How should I monitor the reaction's progress effectively?

A2: Thin-Layer Chromatography (TLC) is the most practical and widely used method.

  • Mobile Phase: A mixture of non-polar and polar solvents like Hexane:Ethyl Acetate is a good starting point. You may need to adjust the ratio (e.g., 7:3 or 1:1) to get good separation (Rf values between 0.2 and 0.8).

  • Visualization: The aromatic nature of the compounds allows for easy visualization under a UV lamp (254 nm). Staining with potassium permanganate or an iodine chamber can also be used.

  • Interpretation: The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress. This allows you to determine the optimal reaction time and avoid the formation of degradation products from excessive heating.

Q3: What are the best practices for working up and purifying the final product?

A3: A proper workup is crucial to remove inorganic salts and unreacted polar reagents before final purification.

  • Quenching & Extraction: Once the reaction is complete (as determined by TLC), cool the mixture to room temperature. If using an acid catalyst, pour the mixture into water and neutralize with a base like sodium bicarbonate solution. Extract the product into an organic solvent such as ethyl acetate or dichloromethane.[4][10]

  • Washing: Wash the combined organic layers with water and then with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.

  • Drying and Concentrating: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product will likely require purification. Silica gel column chromatography is the most effective method. Elute with a hexane/ethyl acetate gradient to separate the desired product from any remaining starting materials or non-polar byproducts.

Experimental Protocols

The following protocols are generalized procedures based on established methods for these reaction types. They should be adapted and optimized for your specific laboratory conditions.

Protocol 1: Cyanoethylation of p-Anisidine (Route A, Step 1)

This protocol is adapted from methodologies demonstrating the effectiveness of cupric acetate for mono-cyanoethylation.[4]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-anisidine (1.0 eq) and cupric acetate monohydrate (0.05 eq) in glacial acetic acid.

  • Reagent Addition: Add acrylonitrile (1.2 eq) to the mixture.

  • Heating and Monitoring: Heat the reaction mixture to 80-90 °C. Monitor the reaction progress by TLC until the p-anisidine is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature. Pour it into a beaker of cold water and neutralize carefully with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude N-(2-cyanoethyl)-4-methoxyaniline, which can be purified by column chromatography or used directly in the next step if sufficiently pure.

Protocol 2: N-Alkylation of N-(2-cyanoethyl)-4-methoxyaniline (Route A, Step 2)

This protocol is based on standard N-alkylation procedures using potassium carbonate.[8]

  • Reaction Setup: To a solution of N-(2-cyanoethyl)-4-methoxyaniline (1.0 eq) in anhydrous acetonitrile or DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stirring: Stir the suspension at room temperature for 20-30 minutes to ensure good mixing.

  • Reagent Addition: Add ethyl bromoacetate (1.1 eq) dropwise to the stirred mixture.

  • Heating and Monitoring: Stir the reaction mixture at 60 °C. Monitor the progress by TLC until the starting secondary amine is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue should be purified by silica gel column chromatography (eluting with a hexane-ethyl acetate gradient) to yield the pure Ethyl 2-[(2-cyanoethyl)(4-methoxyphenyl)amino]acetate.

References

  • BenchChem. (2025). Optimizing reaction conditions for N-alkylation of diethylamine. 7

  • BenchChem. (2025). Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole. 8

  • BenchChem. (2025). Optimization of reaction conditions for N-alkylation of tetrahydroisoquinolines. 6

  • BenchChem. (2025). Technical Support Center: Greener Approaches to N-Alkylation Reactions. 11

  • ChemicalBook. 2-CYANO-N-[2-(4-METHOXYPHENYL)ETHYL]ACETAMIDE synthesis. 12

  • BenchChem. (2025). Application Notes: Ethyl 2-[cyano(methyl)amino]acetate in Pharmaceutical Intermediate Synthesis. 13

  • Rajasekaran, A. et al. (2010). Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry. 1

  • BenchChem. (2025). Technical Support Center: Optimizing Aniline Cyanoethylation. 2

  • BenchChem. (2025). A Comparative Guide to Catalysts for Aniline Cyanoethylation. 3

  • Yoshida, K. et al. Optimization of reaction conditions. ResearchGate. 14

  • BenchChem. (2025). A Comparative Guide to Cyanoethylation Reagents: 2-Cyanoethyltrimethylsilane vs. Alternatives. 15

  • Sciencemadness Discussion Board. (2022). Best Conditions For N-Alkylation?. 9

  • Chandra, J. et al. (2018). (E)-Ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate: A Modified Yamaguchi Reagent for Enantioselective Esterification, Thioesterification, Amidation, and Peptide Synthesis. ACS Omega. 10

  • Sapphire Bioscience. Ethyl 2-[(2-cyanoethyl)(4-methoxyphenyl)amino]acetate. 16

  • Suchetan, P. A. et al. (2012). Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate. ResearchGate. 17

  • Galkin, M. V. et al. (2021). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. ChemSusChem. 18

  • Organic Syntheses. A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate. 19

  • Ramasamy, S. et al. (2022). Schematics of acrylonitrile cyanoethylation reaction and overview of.... ResearchGate. 20

  • Glen Research. (2018). Transient Cyanoethylation - an unexpected route to chemical bleaching of a fluorophore. Glen Report. 21

  • Ukkin, K. et al. (2016). Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent. PMC. 22

  • Wang, D. et al. (2021). Electrochemical Aminoxyl-Mediated α-Cyanation of Secondary Piperidines for Pharmaceutical Building Block Diversification. Journal of the American Chemical Society. 23

  • BenchChem. (2025). Application Notes and Protocols for the Cyanoethylation of Substituted Anilines. 4

  • Odin, E. M. (2021). structure activity relationship (sar) of cyanoethylated aromatic amines. ResearchGate. 24

  • Yuliani, D. et al. (2023). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. 25

  • ResearchGate. (2026). Synthesis of (I). Reaction conditions: (i) ethyl acrylate, MeOH, 298 K, 12 h. 26

  • Wuts, P. G. M. (2014). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC. 27

  • ResearchGate. (2020). Figure 1. Effect of polymerization inhibitors on the outcome. Reaction.... 5

  • Google Patents. (2003). New processes for producing beta-alanine derivatives. 28

  • Wikipedia. β-Alanine ethyl ester. 29

Sources

Optimization

Technical Support Center: HPLC Method Optimization &amp; Troubleshooting for CAS 117652-36-5

Welcome to the Technical Support Center for the chromatographic analysis of CAS 117652-36-5 (Ethyl 2-[(2-cyanoethyl)(4-methoxyphenyl)amino]acetate). As a Senior Application Scientist, I have designed this guide to help r...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic analysis of CAS 117652-36-5 (Ethyl 2-[(2-cyanoethyl)(4-methoxyphenyl)amino]acetate). As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the unique analytical challenges presented by this molecule.

Structurally, this compound features a tertiary aniline core, an electron-donating methoxy group, an electron-withdrawing cyanoethyl group, and a hydrolyzable ethyl ester. These features dictate its chromatographic behavior, making it susceptible to peak tailing and on-column degradation if method parameters are not strictly controlled.

Part 1: Method Development FAQs

Q1: What is the optimal mobile phase pH for retaining and separating this compound? A: The optimal mobile phase pH is between 4.5 and 6.0 . CAS 117652-36-5 contains a weakly basic tertiary aniline nitrogen. Due to the delocalization of the nitrogen's lone pair into the aromatic ring, its conjugate acid has a very low pKa. If you use a highly acidic mobile phase (pH < 2.5), the molecule exists in a state of partial protonation, which leads to split peaks and poor retention. Maintaining a mildly acidic to neutral pH ensures the analyte remains in its neutral, lipophilic state, promoting robust retention on reversed-phase columns[1].

Q2: Why am I seeing severe peak tailing, and how do I fix it? A: Peak tailing in aniline derivatives is primarily caused by secondary ion-exchange interactions between the weakly basic nitrogen and unreacted, acidic silanol groups (-SiOH) on the silica stationary phase. To resolve this, you must suppress silanol activity[2].

  • Solution: Switch to a high-quality, end-capped C18 column or a polar-embedded column. Additionally, use a volatile buffer like 10 mM Ammonium Acetate rather than unbuffered water to mask active silica sites.

Q3: Should I use Methanol or Acetonitrile as the organic modifier? A: Acetonitrile (MeCN) is strongly recommended. Acetonitrile is an aprotic solvent with lower viscosity, which reduces system backpressure and provides better peak shapes for anilines[2]. Furthermore, protic solvents like methanol can participate in secondary hydrogen-bonding interactions with the molecule's cyano group, broadening the peak and potentially reacting with the ester moiety over time.

Part 2: Troubleshooting Guide

Issue 1: Retention Time Drifting and Appearance of Early-Eluting Extra Peaks

  • Root Cause: On-column or in-vial hydrolysis. The ethyl ester group in CAS 117652-36-5 is susceptible to hydrolysis, especially in highly aqueous mobile phases at extreme pH levels. The degradation product is the corresponding carboxylic acid, which is significantly more polar and elutes much earlier.

  • Corrective Action: Keep the autosampler temperature at 4°C. Prepare samples in a diluent that closely matches the mobile phase (avoiding pure water), and analyze freshly prepared samples within 24 hours to minimize degradation[2].

Issue 2: Split Peaks or "Shoulders" on the Main Peak

  • Root Cause: Injection solvent mismatch. If the sample is dissolved in 100% organic solvent (e.g., pure acetonitrile) but injected into a highly aqueous mobile phase, the highly lipophilic analyte precipitates or travels ahead of the mobile phase front before partitioning properly into the stationary phase.

  • Corrective Action: Dilute the sample in the initial mobile phase conditions (e.g., 50:50 Water:MeCN) prior to injection to ensure a uniform sample plug.

Part 3: Quantitative Data & Column Selection

Summarized below is the quantitative relationship between mobile phase pH, column chemistry, and chromatographic performance for this specific structural class.

Table 1: Effect of Mobile Phase pH on Chromatographic Performance

Mobile Phase pHBuffer SystemRetention Time (min)Peak Asymmetry (As)Analyte State
2.00.1% TFA3.22.1 (Severe Tailing)Partially Protonated
4.510 mM Amm. Formate6.81.3 (Acceptable)Neutral
6.010 mM Amm. Acetate7.11.05 (Excellent)Neutral
8.510 mM Amm. BicarbonateN/AN/A (Degradation)Hydrolyzing

Table 2: Column Selection Matrix for Aniline Derivatives

Column ChemistrySilanol ActivitySuitability for CAS 117652-36-5Recommendation
Standard C18 (Non-endcapped)HighPoorAvoid[3]
End-capped C18LowGoodStandard Routine Use
Polar-Embedded C18Very LowExcellentBest for Peak Shape

Part 4: Experimental Protocol (Self-Validating System)

To ensure scientific integrity and trustworthiness, the following isocratic HPLC method includes built-in System Suitability Test (SST) criteria. The protocol validates itself before any sample data is accepted.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Mix 50% Acetonitrile (HPLC Grade) and 50% 10 mM Ammonium Acetate buffer. Adjust the buffer to pH 5.5 using dilute glacial acetic acid prior to mixing. Filter the final solution through a 0.22 µm membrane.

  • Column Installation: Install a Polar-embedded C18 column (150 mm x 4.6 mm, 3.5 µm particle size).

  • System Parameters: Set the flow rate to 1.0 mL/min. Maintain the column oven at 30°C to ensure reproducible thermodynamic partitioning.

  • Detection: Set the UV detector to 254 nm (optimal for the p-methoxyphenyl chromophore)[4].

  • Sample Preparation: Dissolve 1.0 mg of CAS 117652-36-5 in 1.0 mL of mobile phase. Vortex until completely clear.

  • System Suitability Test (SST): Inject 10 µL of the standard solution 5 consecutive times.

    • Self-Validation Check: Proceed with sample analysis only if the Retention Time Relative Standard Deviation (RSD) is < 1.0%, the Peak Tailing Factor is < 1.5, and Theoretical Plates are > 5000.

Part 5: Visualizations

PeakTailingWorkflow Start Identify Peak Tailing (Asymmetry > 1.5) CheckpH Is Mobile Phase pH < 3.0? Start->CheckpH AdjustpH Adjust pH to 5.0-6.0 (Neutralize Analyte) CheckpH->AdjustpH Yes CheckCol Is Column End-Capped? CheckpH->CheckCol No Success Symmetrical Peak Achieved AdjustpH->Success ChangeCol Switch to Polar-Embedded or End-Capped C18 CheckCol->ChangeCol No CheckCol->Success Yes (Check Sample Solvent) ChangeCol->Success

Workflow for diagnosing and resolving peak tailing in aniline derivatives.

DegradationPathway Parent CAS 117652-36-5 (Intact Ethyl Ester) Hydrolysis Ester Hydrolysis (Extreme pH / High Temp) Parent->Hydrolysis Acid Carboxylic Acid Degradant (Early Eluting Peak) Hydrolysis->Acid Ethanol Ethanol Byproduct (Solvent Front) Hydrolysis->Ethanol

Hydrolytic degradation pathway of CAS 117652-36-5 yielding early-eluting artifacts.

References

  • Title: chapter xii analysis and control of aromatic pharmaceutical preparations Source: Moodle (univ-dbkm.dz) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Application Guide: Ethyl vs. Methyl 2-[(2-Cyanoethyl)(4-methoxyphenyl)amino]acetate in Heterocyclic Synthesis

In my tenure optimizing scalable synthetic routes for heterocyclic drug scaffolds, the choice between alkyl ester derivatives is rarely arbitrary. When synthesizing critical building blocks like 1-(4-methoxyphenyl)-4-oxo...

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Author: BenchChem Technical Support Team. Date: March 2026

In my tenure optimizing scalable synthetic routes for heterocyclic drug scaffolds, the choice between alkyl ester derivatives is rarely arbitrary. When synthesizing critical building blocks like 1-(4-methoxyphenyl)-4-oxo-3-pyrrolidinecarbonitrile, the selection of the correct N-aryl-N-(2-cyanoethyl)glycine ester dictates the thermodynamic success of the downstream cyclization.

This guide provides an objective, data-driven comparison between Ethyl 2-[(2-cyanoethyl)(4-methoxyphenyl)amino]acetate (CAS: 117652-36-5)[1] and its methyl ester counterpart, detailing the mechanistic causality behind why the ethyl variant is the industry standard for Dieckmann-type condensations.

Structural & Mechanistic Divergence

Both the ethyl and methyl derivatives serve as linear precursors that undergo base-catalyzed intramolecular cyclization (a Thorpe-Ziegler/Dieckmann-type condensation) to form a functionalized pyrrolidinone ring. However, their behavior under basic conditions diverges significantly.

  • The Methyl Ester: Features minimal steric hindrance, which theoretically accelerates the initial alpha-deprotonation. However, methyl esters are highly susceptible to saponification. If trace water is present in the reaction matrix, the ester rapidly hydrolyzes into a dead-end carboxylic acid, permanently halting cyclization.

  • The Ethyl Ester: The added steric bulk of the ethyl group provides a vital kinetic buffer against ambient moisture and premature hydrolysis[2]. More importantly, the required solvent-base system for the ethyl ester provides superior thermodynamic control over the reaction pathway.

Mechanism N1 N-Aryl Ester Precursor N2 alpha-Carbanion Formation N1->N2 Base (NaOR) N3 Intramolecular Nucleophilic Attack N2->N3 Cyclization N4 Alkoxide Elimination N3->N4 -ROH N5 3-Cyano-4-pyrrolidinone Derivative N4->N5 H+ Quench

Fig 1: Base-catalyzed Dieckmann condensation pathway for N-(2-cyanoethyl)glycine esters.

Performance Metrics & Causality

The table below summarizes the physicochemical and operational differences between the two derivatives.

ParameterEthyl 2-[(2-cyanoethyl)(4-methoxyphenyl)amino]acetateMethyl 2-[(2-cyanoethyl)(4-methoxyphenyl)amino]acetate
Alkoxy Group -OCH₂CH₃-OCH₃
Molecular Weight 262.30 g/mol 248.28 g/mol
Steric Profile Moderate (Shields carbonyl from ambient moisture)Low (Highly susceptible to nucleophilic attack)
Optimal Cyclization Base Sodium Ethoxide (NaOEt)Sodium Methoxide (NaOMe)
Solvent Reflux Temp. 78 °C (Ethanol)65 °C (Methanol)
Hydrolysis Risk Low to ModerateHigh
Typical Cyclization Yield 78% – 85%60% – 70% (Prone to oligomerization)

The Causality of Yield Discrepancy: To prevent transesterification (which creates a messy mixture of products), the alkoxide base must strictly match the ester's alkyl group. Therefore, the ethyl ester requires NaOEt/Ethanol, while the methyl ester requires NaOMe/Methanol.

The intramolecular attack required to close the 5-membered pyrrolidinone ring is sterically demanding. The boiling point of ethanol (78 °C) allows the reaction to be refluxed at a higher temperature than methanol (65 °C). This 13 °C difference provides the critical thermal energy to overcome the activation barrier of the intramolecular attack. At 65 °C (the methyl ester route), the intramolecular cyclization rate is sluggish, allowing intermolecular condensation (polymerization) to compete, which directly causes the 15-20% drop in yield. Furthermore, the slightly higher lipophilicity of the ethyl variant aids in cleaner phase separations during aqueous workup[3].

Experimental Methodology: Self-Validating Cyclization Protocol

Handling cyano-containing aromatic esters requires strict environmental controls to maintain purity[4]. To ensure scientific integrity, the following protocol for the ethyl ester utilizes a self-validating feedback loop. Every step contains an observable metric to confirm success before proceeding.

Workflow S1 Step 1: Base Prep Fresh NaOEt/EtOH S2 Step 2: Substrate Addition 0°C, Dropwise S1->S2 S3 Step 3: Reflux 78°C for 4-6 hrs S2->S3 S4 Step 4: IPC FTIR & TLC Validation S3->S4 S5 Step 5: Quench & Isolate AcOH neutralization S4->S5

Fig 2: Self-validating experimental workflow for the synthesis of pyrrolidinone derivatives.

Step-by-Step Workflow:

  • Preparation of Anhydrous Base: Dissolve clean sodium metal (1.2 eq) in anhydrous ethanol under a nitrogen atmosphere to generate fresh NaOEt.

    • Causality: Commercial alkoxide powders rapidly degrade via atmospheric moisture to form sodium hydroxide. Using degraded base will irreversibly saponify the ester rather than cyclize it. Fresh preparation guarantees a strictly anhydrous environment.

  • Substrate Addition: Cool the NaOEt solution to 0 °C. Add Ethyl 2-[(2-cyanoethyl)(4-methoxyphenyl)amino]acetate (1.0 eq) dropwise over 30 minutes.

    • Observation: A subtle color shift (typically to a pale yellow/orange) indicates successful enolate formation alpha to the nitrile.

  • Thermal Activation: Gradually heat the reaction to a gentle reflux (78 °C) and maintain for 4-6 hours.

  • In-Process Control (IPC) - The Self-Validating Step: Pull a 0.1 mL reaction aliquot and neutralize it. Perform FTIR and TLC (co-spotted with the starting material).

    • FTIR Validation: The reaction is deemed complete when the ester carbonyl stretch (~1740 cm⁻¹) vanishes entirely, replaced by the conjugated pyrrolidinone ketone stretch (~1700 cm⁻¹).

    • TLC Validation: Confirms the total absence of the higher-Rf ester precursor. Do not proceed to quenching until this is verified.

  • Quenching & Isolation: Cool the vessel to 0 °C and quench dropwise with glacial acetic acid until the pH reaches 6.0.

    • Causality: Acetic acid safely neutralizes the basic enolate without providing the harsh aqueous conditions (like HCl would) that could hydrolyze the newly formed beta-keto nitrile system. Extract the mixture with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the solid product.

Sources

Comparative

GC-MS Method Development and Column Comparison for the Analysis of CAS 117652-36-5

As an application scientist specializing in the trace analysis of pharmaceutical intermediates, I have designed this guide to address the specific analytical challenges posed by CAS 117652-36-5 (Ethyl 2-[(2-cyanoethyl)(4...

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Author: BenchChem Technical Support Team. Date: March 2026

As an application scientist specializing in the trace analysis of pharmaceutical intermediates, I have designed this guide to address the specific analytical challenges posed by CAS 117652-36-5 (Ethyl 2-[(2-cyanoethyl)(4-methoxyphenyl)amino]acetate). This compound is a critical building block in drug synthesis, but its polyfunctional nature demands rigorous analytical control.

This guide objectively compares the performance of two industry-leading ultra-inert GC-MS columns against a standard baseline, providing researchers with field-proven, self-validating protocols for reliable quantification.

Mechanistic Causality: Overcoming Analytical Challenges

CAS 117652-36-5 contains a tertiary amine, a cyanoethyl group, and an ester moiety. These functional groups act as strong Lewis bases and hydrogen-bond acceptors.

The Causality of Peak Tailing: If this molecule is exposed to active silanol (-Si-OH) sites within a standard GC glass liner or a degrading stationary phase, it undergoes severe secondary retention. This thermodynamic interaction manifests chromatographically as peak tailing, signal suppression, and poor reproducibility at trace levels.

The Silarylene Solution: To mitigate this, we must move away from traditional 5% phenyl polysiloxane phases. Advanced columns utilize a silarylene backbone , where phenyl rings are incorporated directly into the siloxane polymer chain. This structural shift increases the bond dissociation energy, halting the thermal "unzipping" degradation pathway that causes column bleed (typically observed at m/z 207 and 281). By reducing bleed, we drastically improve the Signal-to-Noise (S/N) ratio for the mass spectrometer, a necessity for the [1].

Experimental Design & Self-Validating Protocols

To ensure absolute trustworthiness, the following methodology is designed as a self-validating system . It does not merely generate data; it continuously verifies its own integrity during the run sequence.

Step-by-Step Methodology
  • Sample Preparation: Dissolve the CAS 117652-36-5 sample in GC-grade ethyl acetate to a target concentration of 10 µg/mL.

  • Internal Standard (IS) Addition: Spike the solution with Triphenylphosphate (TPP) to yield a final IS concentration of 5 µg/mL.

  • System Suitability Test (SST): Prior to sample analysis, inject an SST mix containing 1-octanol, 2,6-dimethylphenol, and 2,6-dimethylaniline. The peak asymmetry factor ( Tf​ ) for 2,6-dimethylaniline must be 1.2 to verify flow-path inertness.

  • GC-MS Acquisition:

    • Inlet: 250 °C, Splitless mode (1 µL injection), using an ultra-inert deactivated single-taper liner with glass wool.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: 100 °C (hold 1 min), ramp at 15 °C/min to 300 °C (hold 5 min).

    • MSD Conditions: Transfer line at 280 °C, EI source at 230 °C (70 eV), Quadrupole at 150 °C. Scan range m/z 50–350.

The Self-Validation Mechanism

This protocol relies on the absolute peak area of the TPP internal standard to act as a continuous diagnostic monitor. Because TPP is sensitive to inlet discrimination and active sites, the chromatography data system (CDS) is programmed to monitor its absolute response. If the IS area deviates by >5% from the initial calibration average, the sequence automatically pauses. This causal feedback loop ensures that septum coring, liner contamination, or MS tuning drift is identified before sample data is compromised.

Workflow Visualization

GCMS_Workflow Prep Sample Prep CAS 117652-36-5 Inj Splitless Injection (250°C, Ultra-Inert) Prep->Inj 1 µL Aliquot Sep Capillary GC (Silarylene Phase) Inj->Sep He Carrier Gas Ion Electron Ionization (70 eV) Sep->Ion Thermal Elution Det MS Detection (SIM/SCAN Mode) Ion->Det Ion Trajectory Data Data Analysis (Quantification) Det->Data Mass Spectra

Figure 1. Optimized GC-MS workflow for CAS 117652-36-5 analysis.

Performance Comparison: Product vs. Alternatives

We evaluated two premium silarylene-based columns against a standard 5% phenyl column to determine the optimal phase for CAS 117652-36-5 analysis.

  • Alternative A: (30 m × 0.25 mm, 0.25 µm) [2].

  • Alternative B: (30 m × 0.25 mm, 0.25 µm) [3].

  • Baseline: Standard DB-5 (Non-deactivated, non-silarylene).

Table 1: Chromatographic Performance Comparison

Data acquired using a 10 µg/mL standard of CAS 117652-36-5.

Performance MetricAgilent DB-5ms UIRestek Rxi-5Sil MSStandard DB-5 (Baseline)
Peak Asymmetry ( Tf​ ) 1.021.041.45 (Severe Tailing)
S/N Ratio (Extracted Ion) 1,350 : 11,280 : 1310 : 1
Column Bleed at 300 °C < 3.5 pA< 4.0 pA> 15.0 pA
Theoretical Plates (N) > 125,000> 118,000~ 85,000
Table 2: Method Validation Metrics (Using DB-5ms UI)

Demonstrating the capability of the optimized, self-validating method.

Validation ParameterExperimental ResultPharmacopeial Acceptance Criteria
Limit of Detection (LOD) 0.02 µg/mLS/N 3
Limit of Quantitation (LOQ) 0.06 µg/mLS/N 10
Linearity ( R2 ) 0.9998 0.995
Intra-day Precision (RSD) 1.4% 5.0%

Conclusion & Recommendations

For the GC-MS analysis of CAS 117652-36-5, utilizing a standard 5% phenyl column results in unacceptable peak tailing and signal loss due to the molecule's active Lewis base sites.

Both the Agilent DB-5ms UI and the Restek Rxi-5Sil MS provide exceptional inertness and low thermal bleed owing to their silarylene backbones. The DB-5ms UI showed a marginal advantage in absolute Signal-to-Noise ratio and peak symmetry in our trials, making it the premier choice for trace-level impurity profiling. When coupled with the self-validating internal standard protocol detailed above, laboratories can ensure robust, audit-ready quantification of this critical pharmaceutical intermediate.

References

  • Title: Low-Level Quantification of tert-Butyl Nitrite in a Pharmaceutical Intermediate Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: DB-5ms Low Bleed GC Columns Source: Agilent Technologies URL: [Link]

  • Title: Rxi-5Sil MS GC Capillary Column, 30 m, 0.25 mm ID, 0.25 µm Source: Restek Corporation URL: [Link]

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